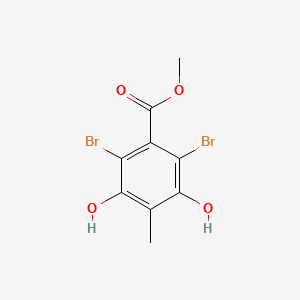
Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate: is an organic compound with the molecular formula C9H8Br2O4 . It is a derivative of benzoic acid, featuring bromine and hydroxyl groups that contribute to its unique chemical properties. This compound is often used in chemical synthesis and research due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate typically involves the bromination of methyl 3,5-dihydroxy-4-methylbenzoate. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of methyl 3,5-dihydroxy-4-methylbenzoate.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides (R-X) are used under basic conditions.
Major Products:
Oxidation: Formation of methyl 2,6-dibromo-3,5-dioxo-4-methylbenzoate.
Reduction: Formation of methyl 3,5-dihydroxy-4-methylbenzoate.
Substitution: Formation of methyl 2,6-diamino-3,5-dihydroxy-4-methylbenzoate or other substituted derivatives.
Applications De Recherche Scientifique
Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate involves its interaction with specific molecular targets. The bromine and hydroxyl groups enable the compound to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Comparison: Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring. The presence of bromine atoms at the 2 and
Propriétés
Numéro CAS |
61040-86-6 |
|---|---|
Formule moléculaire |
C9H8Br2O4 |
Poids moléculaire |
339.96 g/mol |
Nom IUPAC |
methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate |
InChI |
InChI=1S/C9H8Br2O4/c1-3-7(12)5(10)4(9(14)15-2)6(11)8(3)13/h12-13H,1-2H3 |
Clé InChI |
FLAGTFUFANJWAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1O)Br)C(=O)OC)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


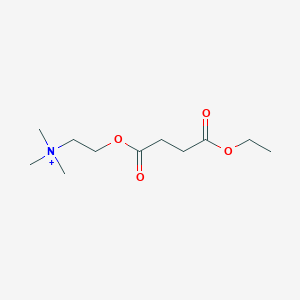
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
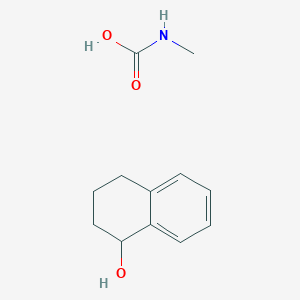
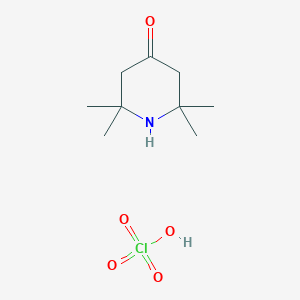
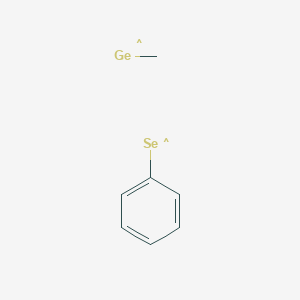
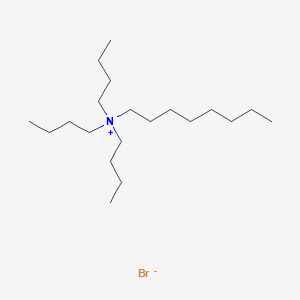

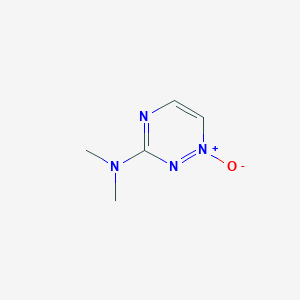
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)

